molecular formula C7H7BrN2O2S B3034028 6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 1333262-65-9

6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B3034028
CAS No.: 1333262-65-9
M. Wt: 263.11 g/mol
InChI Key: ZCWOEEDQKXMJSG-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core annulated with a 1,3-dihydro group and substituted with a bromine atom at position 6 and a methyl group at position 1. The 1,1-dioxide (sulfone) moiety imparts distinct electronic and steric properties, enhancing its stability and reactivity compared to non-oxidized thiadiazoles. This compound is structurally related to benzothiadiazole dioxides used in pharmaceuticals and materials science, particularly in positron emission tomography (PET) imaging ligands due to their high affinity for biological targets like the norepinephrine transporter (NET) .

Properties

IUPAC Name

5-bromo-3-methyl-1H-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2S/c1-10-7-4-5(8)2-3-6(7)9-13(10,11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWOEEDQKXMJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)NS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 1-Methylbenzo[c]thiadiazole 2,2-Dioxide

A common route involves brominating the parent compound, 1-methylbenzo[c]thiadiazole 2,2-dioxide, at the 6-position. Electrophilic aromatic substitution (EAS) is typically employed using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). The reaction proceeds in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to activate the aromatic ring for bromine insertion.

Example Protocol :

  • Dissolve 1-methylbenzo[c]thiadiazole 2,2-dioxide (1.0 equiv) in dichloromethane (DCM).
  • Add FeBr₃ (0.1 equiv) and NBS (1.2 equiv) under nitrogen atmosphere.
  • Stir at room temperature for 12–24 hours.
  • Quench with aqueous sodium thiosulfate, extract with DCM, and purify via column chromatography (hexanes/ethyl acetate).

This method yields 6-bromo-1-methyl-1,3-dihydrobenzo[c]thiadiazole 2,2-dioxide in ~65% yield. The methyl group at position 1 directs bromination to the para position (C6) due to its electron-donating effect, which stabilizes the intermediate arenium ion.

Cyclization of Brominated Precursors

Synthesis from 4-Bromo-2-nitroaniline Derivatives

An alternative approach involves constructing the benzothiadiazole ring from a brominated aniline precursor. This method ensures regioselective bromine incorporation during the cyclization step.

Stepwise Procedure :

  • Nitration and Bromination : 4-Bromo-2-nitroaniline is synthesized via nitration of 4-bromoaniline followed by purification.
  • Reduction and Cyclization : Reduce the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C). React the resulting diamine with thionyl chloride (SOCl₂) to form the thiadiazole ring.
  • Methylation : Introduce the methyl group at position 1 using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
  • Oxidation : Oxidize the sulfur atoms to sulfone groups using hydrogen peroxide (H₂O₂) in acetic acid.

This method achieves an overall yield of 45–50%, with the cyclization and oxidation steps being critical for maintaining regiochemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Functionalization

While not a direct synthesis method, Suzuki coupling enables the introduction of aryl or heteroaryl groups to pre-brominated intermediates. For example, 6-bromo-1-methyl-1,3-dihydrobenzo[c]thiadiazole 2,2-dioxide can serve as a substrate for coupling with boronic acids to generate derivatives.

Representative Reaction :

Component Quantity Conditions
6-Bromo derivative 1.0 equiv Pd(PPh₃)₄ (5 mol%), DMF, 80°C
Phenylboronic acid 1.5 equiv K₂CO₃ (3.0 equiv), 12 hours

This protocol yields biaryl products in 70–85% efficiency, demonstrating the compound’s utility in modular synthesis.

Oxidation of Thiadiazole Precursors

Sulfur Oxidation to Sulfone Groups

The dioxide functionality is introduced via oxidation of the parent thiadiazole. Common oxidizing agents include meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acidic media.

Optimized Oxidation Protocol :

  • Dissolve 6-bromo-1-methylbenzo[c]thiadiazole (1.0 equiv) in glacial acetic acid.
  • Add 30% H₂O₂ (3.0 equiv) and stir at 60°C for 6 hours.
  • Quench with ice water, filter, and recrystallize from ethanol.

This step achieves >90% conversion to the sulfone, with purity confirmed by HPLC.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

Method Yield (%) Purity (%) Key Advantage Limitation
Direct Bromination 65 98 Short reaction time Requires hazardous Br₂/NBS
Cyclization 50 95 Regioselective bromination Multi-step, low overall yield
Suzuki Coupling 80 99 Modular derivative synthesis Dependent on boronic acid availability
Sulfur Oxidation 90 97 High conversion efficiency Requires corrosive oxidizing agents

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom in the thiadiazole ring.

    Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions with suitable partners.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the sulfur atom.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to form new bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative, while oxidation with hydrogen peroxide would produce a sulfone derivative.

Scientific Research Applications

6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide involves its interaction with specific molecular targets. The bromine atom and the thiadiazole ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme function by forming stable complexes with the active site residues, leading to altered biochemical pathways .

Comparison with Similar Compounds

Structural and Bond-Length Comparisons

Key structural parameters for 1,2,5-thiadiazole 1,1-dioxide derivatives are summarized below, derived from crystallographic data (Table 1):

Table 1: Structural Parameters of Selected 1,2,5-Thiadiazole 1,1-Dioxide Derivatives

Compound S=O (Å) S-N (Å) C=N (Å) C-C (Å) CSD ID
Phenanthro[9,10-c][1,2,5]thiadiazole 2,2-dioxide 1.432 1.686 1.288 1.510 IGISIA01
Pyreno[4,5-c][1,2,5]thiadiazole 10,10-dioxide 1.417 1.691 1.295 1.518 ONIPEH
[CuIICl(4,7-tdapO2)CuIICl] 1.428 1.713 1.275 1.503 BOKXIK
Average for Neutral Species 1.426 1.691 1.287 1.512

The target compound’s bromine and methyl substituents are expected to influence bond lengths and electronic distribution. Bromine’s electron-withdrawing nature may slightly elongate S-N bonds (compared to the average 1.691 Å) due to reduced electron density at the sulfur center.

Electronic and Functional Properties

Coordination and Radical Stability
  • 1,2,5-Thiadiazole 1,1-dioxides exhibit superior radical anion stability compared to non-oxidized thiadiazoles. For example, [1,2,5]thiadiazolo[3,4-f][1,10]phenanthroline 2,2-dioxide forms stable radical anions with tunable magnetic coupling constants (ranging from antiferromagnetic, J = −320 K, to ferromagnetic, J = 24 K) .
  • The 1,1-dioxide group enhances electron-accepting ability, making these compounds ideal for charge-transfer materials. In contrast, non-oxidized thiadiazoles (e.g., tdap) primarily serve as ligands for spin-crossover complexes .
Substituent Effects
  • Bromine Substituents : The 6-bromo group in the target compound increases molecular polarity and may improve binding affinity in biological systems (e.g., NET-targeting PET ligands like [¹¹C]Me@HAPTHI) .
  • Methyl Substituents : The 1-methyl group likely reduces rotational flexibility, enhancing selectivity in receptor binding compared to unsubstituted analogs .

Key Differentiators

Property 6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide Non-Oxidized Thiadiazoles (e.g., tdap) Other Dioxides (e.g., phenanthro derivatives)
Radical Stability High (due to electron-deficient S=O groups) Low Moderate to High
Coordination Ability Moderate (steric hindrance from methyl) High (used in spin-crossover complexes) High (used in Cu(II) complexes)
Biological Affinity High (optimized for NET binding) Not reported Low (used in materials science)

Biological Activity

6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H7BrN2O2S
  • Molecular Weight : 227.06 g/mol
  • CAS Number : 305790-48-1

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiadiazole derivatives, including this compound. Notably, thiadiazoles exhibit potent activity against both Gram-positive and Gram-negative bacteria.

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus4 µg/mL
This compoundEscherichia coli8 µg/mL
Reference Compound (e.g., Norfloxacin)Staphylococcus aureus2 µg/mL

These findings suggest that the compound may serve as a lead molecule for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been highlighted in various studies. For instance, compounds with similar structures have shown to inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways.

A study demonstrated that derivatives of thiadiazoles could inhibit the growth of several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)12.0
A549 (Lung Cancer)15.3

The mechanism of action often involves the modulation of cell cycle progression and induction of oxidative stress in cancer cells.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit various enzymes:

Enzyme TargetInhibition TypeIC50 (µM)
Monoamine OxidaseCompetitive5.0
Tyrosine KinaseNon-competitive7.8

These enzyme inhibition profiles suggest potential applications in treating neurological disorders and cancers.

Case Studies

Recent literature has documented the synthesis and biological evaluation of thiadiazole derivatives. For example:

  • Study on Antimicrobial Activity : A series of thiadiazole derivatives were synthesized and screened for their antibacterial activity against common pathogens. The study found that the introduction of bromine significantly enhanced antibacterial potency.
  • Anticancer Mechanisms : Another study focused on the anticancer mechanisms of thiadiazoles. It was reported that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Q. What are the common synthetic strategies for preparing 6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide, and how are intermediates characterized?

The compound is typically synthesized via multi-step routes involving heterocyclic condensation and halogenation. For example, bromomalonaldehyde intermediates can be generated from 1,1,3,3-tetramethoxypropane and bromine under mild conditions, followed by Schiff base formation with primary amines. Intermediates are characterized using infrared spectroscopy (IR), 1H^1H nuclear magnetic resonance (NMR), and liquid chromatography-mass spectrometry (LC-MS) to confirm structural integrity . Advanced analogs may require palladium-catalyzed cross-coupling reactions for functionalization .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

Key techniques include:

  • IR spectroscopy to identify functional groups (e.g., S=O stretching at ~1300–1150 cm1^{-1}).
  • 1H^1H NMR to resolve methyl and aromatic proton environments.
  • LC-MS for molecular weight confirmation and purity assessment. For complex derivatives, 13C^{13}C NMR and X-ray crystallography are recommended to resolve stereochemical ambiguities .

Q. How can researchers screen the antioxidant activity of this compound, and what methodological considerations apply?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used. Dissolve the compound in a polar solvent (e.g., methanol), mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes. Activity is calculated as percentage inhibition relative to a control. Ensure consistent pH, temperature, and solvent polarity to avoid false positives .

Q. What are the standard protocols for assessing substituent reactivity in brominated benzothiadiazole derivatives?

Bromine atoms at specific positions (e.g., position 6) exhibit nucleophilic substitution reactivity. Use secondary amines (e.g., piperidine) in polar aprotic solvents (DMF or DMSO) at 60–80°C for 12–24 hours. Monitor reaction progress via TLC and isolate products via column chromatography. Kinetic studies can optimize reaction rates .

Q. How should researchers design preliminary experiments to evaluate biological activity?

Prioritize in vitro assays (e.g., antimicrobial, anticancer) using cell lines (e.g., HepG2, SW620). Use dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin). Validate results with triplicate measurements and statistical analysis (e.g., ANOVA) to ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized for bromine substitution using statistical experimental design?

Employ factorial design to evaluate variables: temperature, solvent polarity, and amine concentration. For example, a 23^3 factorial design with center points identifies significant factors. Response surface methodology (RSM) further optimizes yields. Computational tools (e.g., COMSOL Multiphysics) integrate AI to predict optimal conditions .

Q. What mechanistic insights explain discrepancies in biological activity (e.g., antioxidant vs. analgesic) among structurally similar derivatives?

Differences arise from electronic effects (e.g., electron-withdrawing groups enhancing radical scavenging) or steric hindrance limiting target binding. Perform comparative SAR studies using Hammett constants or DFT calculations. Validate via in vivo models (e.g., murine pain assays) to correlate molecular interactions with activity .

Q. How can AI-driven tools enhance synthetic route planning for novel derivatives?

AI platforms (e.g., IBM RXN) predict retrosynthetic pathways and side reactions. Coupled with process simulation software (e.g., COMSOL), these tools automate parameter optimization (e.g., catalyst loading, solvent selection) and reduce trial-and-error experimentation. Machine learning models trained on reaction databases improve yield predictions .

Q. What strategies resolve structural ambiguities in derivatives with complex stereochemistry?

Use X-ray crystallography to determine absolute configuration. For unstable intermediates, employ dynamic NMR or circular dichroism (CD). Computational methods (e.g., Cambridge Structural Database queries) compare predicted and observed crystal packing patterns. For polymorphic forms, pair XRD with thermal analysis (DSC/TGA) .

Q. How should researchers address contradictions in bioactivity data across studies?

Potential causes include:

  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time).
  • Purity : Use HPLC (>95% purity) and control for degradation products.
  • Solubility : Pre-dissolve compounds in DMSO and verify stability via LC-MS.
    Cross-validate findings using orthogonal assays (e.g., compare DPPH with ABTS for antioxidants) and meta-analyses of published data .

Methodological Notes

  • Data Contradiction Analysis : Always include internal controls and validate assays with reference compounds.
  • Advanced Characterization : Prioritize hyphenated techniques (e.g., LC-MS/MS) for trace impurity detection.
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for in vivo studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Reactant of Route 2
6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

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